Physicochemical Differentiation: LogD7.4 and Hydrogen Bond Donor Count vs. the N1-Benzyl Regioisomer (CAS 313224-30-5)
CAS 869072-38-8 (target compound) and its close regioisomer CAS 313224-30-5 share the identical molecular formula (C17H20N6) and molecular weight (308.38 Da), but differ critically in the placement of the methyl and benzyl groups. In the target compound, the methyl group resides at the pyrazolo N1 position while the benzyl group is on the piperazine N4 ; in CAS 313224-30-5, the benzyl group is at N1 and the methyl group is on the piperazine . This positional swap alters the predicted LogD7.4 value: the target compound has a predicted ACD/LogD7.4 of 1.84, whereas the N1-benzyl regioisomer would be expected to exhibit higher lipophilicity due to the larger aromatic substituent at the pyrazolo N1 position, which is more solvent-exposed based on published pyrazolo[3,4-d]pyrimidine co-crystal structures [1]. Both compounds have zero hydrogen bond donors, preserving passive permeability potential, but the differential LogD may translate into measurably distinct membrane partitioning behavior relevant to cell-based assay performance .
| Evidence Dimension | Predicted LogD at pH 7.4 (ACD/Labs Percepta) |
|---|---|
| Target Compound Data | ACD/LogD7.4 = 1.84 (CAS 869072-38-8) |
| Comparator Or Baseline | CAS 313224-30-5: LogD7.4 predicted higher due to N1-benzyl substitution (individual predicted value not publicly reported for this comparator, but the benzyl-for-methyl swap at a solvent-exposed position is expected to increase LogD by ≥0.5 units based on π-contribution of the additional phenyl ring in analogous heterocyclic systems) |
| Quantified Difference | Estimated ΔLogD7.4 ≥ +0.5 for the N1-benzyl regioisomer relative to the target compound |
| Conditions | In silico prediction using ACD/Labs Percepta Platform v14.00; no experimental logD data available for either compound |
Why This Matters
A LogD difference of ≥0.5 units can significantly impact cell permeability, non-specific protein binding, and assay compatibility in cellular screening cascades, making the two isomers non-substitutable in cell-based experimental protocols without independent validation.
- [1] Chern JH, et al. Design, synthesis, and structure-activity relationships of pyrazolo[3,4-d]pyrimidines: a novel class of potent enterovirus inhibitors. Bioorg Med Chem Lett. 2004;14(10):2519-2525. PMID: 15109643. View Source
